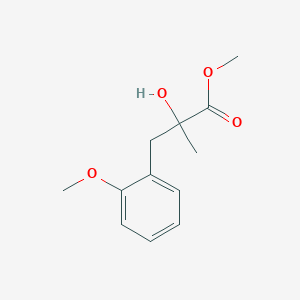

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of 2-keto-3-(2-methoxyphenyl)-2-methylpropanoate.

Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has shown promising anticancer activity in several studies. It acts as a histone deacetylase inhibitor (HDACI), which is significant in cancer therapy due to its role in regulating gene expression related to cell cycle and apoptosis.

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating strong antiproliferative effects .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegeneration.

- Mechanism of Action : The compound activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes and protecting neuronal cells from damage induced by oxidative stress .

General Synthesis Approach

- Starting Materials : The synthesis often begins with readily available precursors such as methoxybenzene derivatives.

- Reagents : Common reagents include sodium methoxide and various acylating agents.

- Procedure : The general procedure involves:

Anticancer Activity Study

A study investigated the anticancer effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.69 to 11 µM, outperforming standard chemotherapy agents like doxorubicin .

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in animal models:

- Methodology : Animals were subjected to oxidative stress conditions, followed by treatment with the compound.

- Results : Treated animals showed improved cognitive function and reduced markers of oxidative stress compared to control groups .

Biological Activities Table

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | HeLa | ~0.69 µM | Apoptosis via caspase activation |

| Antitumor | MCF-7 | ~11 µM | p53 activation and apoptosis |

| Neuroprotection | Neuroblastoma | >20 µM | Nrf2/ARE pathway modulation |

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-hydroxy-3-(2-hydroxyphenyl)-2-methylpropanoate

- Methyl 2-hydroxy-3-(2-ethoxyphenyl)-2-methylpropanoate

- Methyl 2-hydroxy-3-(2-methylphenyl)-2-methylpropanoate

Uniqueness

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate, also known by its CAS number 1248492-18-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a methoxy group and a hydroxyl group on the propanoate backbone enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. The inhibition of HDACs can lead to apoptosis in cancer cells and modulation of inflammatory responses .

- Antioxidant Activity : The hydroxyl group in the structure is known to confer antioxidant properties, which can protect cells from oxidative stress and damage .

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 12.5 |

| HeLa (Cervical) | 9.0 |

| DU145 (Prostate) | 15.0 |

These findings suggest that the compound may selectively induce apoptosis in cancer cells while sparing normal cells .

Mechanistic Insights

The mechanism behind the observed cytotoxicity involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to morphological changes such as chromatin condensation and nuclear fragmentation in treated cells .

- Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Study on HDAC Inhibition

In a focused study on HDAC inhibitors, this compound was tested alongside other derivatives. The results indicated that it possessed comparable HDAC inhibitory activity to established inhibitors, suggesting its potential for therapeutic applications in oncology .

Evaluation in Animal Models

In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. This provides preliminary evidence for its efficacy as a potential anticancer therapeutic agent.

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(14,11(13)16-3)8-9-6-4-5-7-10(9)15-2/h4-7,14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQVDOTYMOEVQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.